N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide is a compound that features a piperidine ring, a trifluoromethyl group, and a benzamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .
Preparation Methods
The synthesis of N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Coupling with Benzamide: The final step involves coupling the piperidine derivative with a benzamide moiety, often using amide bond formation reactions.
Chemical Reactions Analysis
N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring and trifluoromethyl group play crucial roles in its biological activity by interacting with enzymes and receptors in the body .
Comparison with Similar Compounds
N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide can be compared with other piperidine derivatives such as:
Properties
IUPAC Name |
N-(1-prop-2-enoylpiperidin-3-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-2-14(22)21-9-3-4-13(10-21)20-15(23)11-5-7-12(8-6-11)16(17,18)19/h2,5-8,13H,1,3-4,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHOVIDYTUCXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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